molecular formula C13H12F2N2O2S2 B2837491 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide CAS No. 328028-32-6

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide

Cat. No.: B2837491
CAS No.: 328028-32-6
M. Wt: 330.37
InChI Key: CYPISBFZHWKBGV-UHFFFAOYSA-N
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Description

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an amino group, a sulfonamide group, and a difluoromethylsulfanyl group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. One common synthetic route includes the following steps:

  • Nitration: : The benzene ring is nitrated to introduce a nitro group, forming nitrobenzene.

  • Reduction: : The nitro group is reduced to an amino group, yielding aniline.

  • Sulfonation: : The aniline is sulfonated to introduce the sulfonamide group, forming the sulfonamide derivative.

  • Fluorination: : The sulfonamide derivative undergoes fluorination to introduce the difluoromethylsulfanyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: : Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitro compounds.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Amides, sulfonamides, and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for the development of new drugs.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide

  • 3-amino-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide

Uniqueness

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide is unique due to its specific substitution pattern, which includes the difluoromethylsulfanyl group. This group imparts distinct chemical and physical properties compared to similar compounds, making it suitable for specialized applications.

Properties

IUPAC Name

3-amino-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S2/c14-13(15)20-11-6-4-10(5-7-11)17-21(18,19)12-3-1-2-9(16)8-12/h1-8,13,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPISBFZHWKBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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